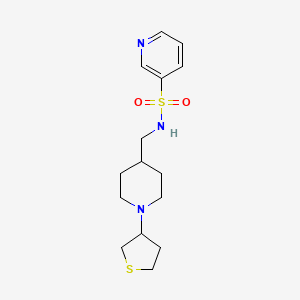

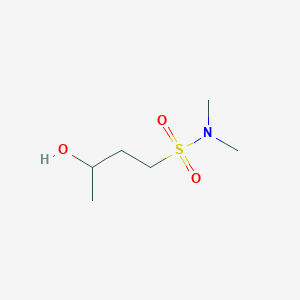

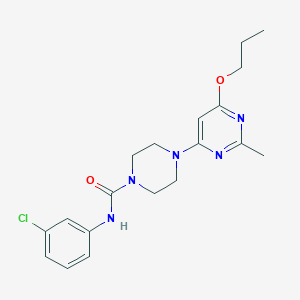

![molecular formula C14H15N3O3S B2437857 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034265-66-0](/img/structure/B2437857.png)

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Chemical Reactions Analysis

The reaction process of related compounds involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Aplicaciones Científicas De Investigación

Synthesis and Bioactivities

Researchers have developed a series of 1H-pyrazole derivatives containing an aryl sulfonate moiety, including compounds structurally related to the given chemical. These compounds were synthesized through cyclo-condensation reactions and evaluated for their anti-inflammatory and antimicrobial activities. One of the derivatives was identified as a potent anti-inflammatory agent, while several others exhibited significant activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Kendre et al., 2013).

Antitumor Evaluations

Another study focused on the synthesis of pyrazole and thiophene derivatives from key starting materials and their screening against cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Compounds derived from these reactions showed promising antitumor activities, highlighting the potential of such chemical structures in developing new anticancer agents (Mohareb et al., 2015).

Antibacterial Activities

A study synthesized further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated them for their antibacterial activities. New derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating the utility of these compounds in developing new antibacterial agents (Bildirici et al., 2007).

Novel Synthesis Approaches and Biological Screening

Further research includes the synthesis of novel 5-sulfonylheterocyclo-8-quinolinol derivatives and their in vitro screening for various biological activities. These studies aim to understand the structure-activity relationships and the effect of complexation with different metal cations on the biological efficacy of the compounds, suggesting applications in medicinal chemistry and drug development (Hafez & Awad, 1992).

Mecanismo De Acción

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its structural features, it could potentially interact with enzymes or receptors involved in various cellular processes .

Pharmacokinetics

Its solubility in various solvents suggests it might have reasonable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information .

Propiedades

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-21(19,13-1-2-14-11(9-13)4-8-20-14)16-6-7-17-12(10-16)3-5-15-17/h1-3,5,9H,4,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMMWYXALGLPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

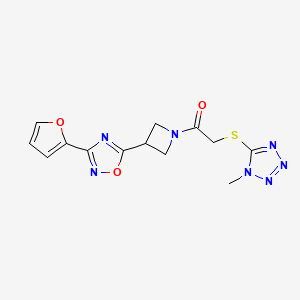

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)

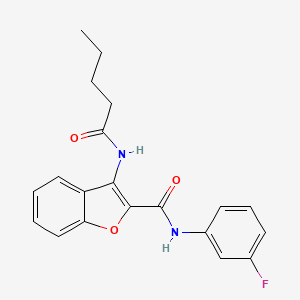

![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)

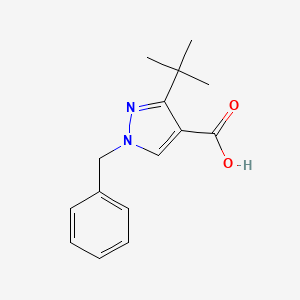

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2437783.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2437787.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)